molecular formula C22H19NO2 B14143519 3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-49-8

3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B14143519
CAS No.: 3532-49-8
M. Wt: 329.4 g/mol
InChI Key: JXLPFVZKBPHJFC-UHFFFAOYSA-N
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Description

3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound belonging to the class of isoindolones This compound is characterized by its unique structure, which includes an ethoxy group and two phenyl groups attached to a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate benzaldehyde derivative with an ethoxy-substituted aniline, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized isoindolones.

Scientific Research Applications

3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

    2,3-Diphenyl-2,3-dihydro-1H-isoindol-1-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    3-Methoxy-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one: Contains a methoxy group instead of an ethoxy group, leading to different chemical and physical properties.

Uniqueness: The presence of the ethoxy group in 3-Ethoxy-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

3532-49-8

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

3-ethoxy-2,3-diphenylisoindol-1-one

InChI

InChI=1S/C22H19NO2/c1-2-25-22(17-11-5-3-6-12-17)20-16-10-9-15-19(20)21(24)23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3

InChI Key

JXLPFVZKBPHJFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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